4-formylphenyl (2E)-3-phenylprop-2-enoate
Description
4-Formylphenyl (2E)-3-phenylprop-2-enoate, also known as 4-formylcinnamic acid (CAS 23359-08-2), is an α,β-unsaturated carbonyl compound with the molecular formula C₁₀H₈O₃ and a molar mass of 176.17 g/mol . Its structure comprises a formyl-substituted phenyl ring conjugated to a propenoate moiety, which imparts distinctive electronic and optical properties. The compound is synthesized via condensation reactions, often involving aldehydes and active methylene compounds, and is characterized using 1H NMR, FTIR, and elemental analysis .
Key physicochemical properties include:
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(4-formylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H12O3/c17-12-14-6-9-15(10-7-14)19-16(18)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+ |
InChI Key |
ASHIAZHAFARVET-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl (2E)-3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-formylphenylboronic acid with (2E)-3-phenylprop-2-enoic acid. The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-formylphenyl (2E)-3-phenylprop-2-enoate may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 4-formylphenylboronic acid and (2E)-3-phenylprop-2-enoic acid, are fed into the reactor along with the catalyst. The reaction is monitored and controlled to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Formylphenyl (2E)-3-phenylprop-2-enoic acid.
Reduction: 4-Hydroxymethylphenyl (2E)-3-phenylprop-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-formylphenyl (2E)-3-phenylprop-2-enoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Optical Properties
5-(4-Formylphenyl)-2'-deoxyuridine (2d)
- Structure : Combines a formylphenyl group with a deoxyuridine backbone.
- Key differences: The ribose moiety introduces hydrophilicity, contrasting with the hydrophobic propenoate in 4-formylcinnamic acid.
- Impact : Enhanced solubility in polar solvents (e.g., DCM/MeOH mixtures) compared to the parent compound .
5-(4-Fluorophenyl)-2'-deoxyuridine (2e)
- Structure : Fluorophenyl substituent replaces formylphenyl.
- Key differences : Fluorine’s electron-withdrawing nature increases oxidative stability but reduces π-conjugation strength relative to the formyl group.
- Impact : Lower optical absorption in UV-Vis spectra compared to 4-formylcinnamic acid .
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate
- Structure: Cyano and methoxy substituents on the phenyl ring.
- Key differences: Methoxy groups donate electrons, enhancing the electron density of the conjugated system, while the cyano group withdraws electrons.
- Impact : Red-shifted absorption maxima relative to 4-formylcinnamic acid, suggesting broader optoelectronic applications .
Thermal and Chemical Stability
- 4-Formylcinnamic Acid : Exhibits moderate thermal stability (decomposition >200°C inferred from analogous compounds) .
- Triphenylamine-based Azomethines : Higher thermal stability (decomposition >300°C) due to extended conjugation and rigid triphenylamine cores.
- Methyl(2E)-2-{N-(2-formylphenyl)sulfonamido}prop-2-enoate : Sulfonamido group introduces hydrogen-bonding capability, improving crystalline packing and melting point (~150–160°C) compared to 4-formylcinnamic acid.
Hydrogen Bonding and Crystallographic Behavior
- 4-Formylcinnamic Acid: The formyl and propenoate groups facilitate intermolecular hydrogen bonds (O–H···O), influencing crystal packing .
- Fluorophenyl Analogs : Fluorine’s low polarizability reduces hydrogen-bonding propensity, leading to less dense crystalline structures.
- SHELX Refinement : Both compounds often require advanced crystallographic software (e.g., SHELXL) for structure determination due to complex hydrogen-bonding networks.
Biological Activity
4-formylphenyl (2E)-3-phenylprop-2-enoate, a compound with notable structural features, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, focusing on cytotoxicity, antioxidant activity, and other relevant pharmacological effects based on various research findings.
Chemical Structure
The compound is characterized by a phenylprop-2-enoate backbone with a formyl group at the para position of the phenyl ring. This structural arrangement is significant for its biological interactions.
Cytotoxicity
Cytotoxicity studies have indicated that derivatives of 4-formylphenyl (2E)-3-phenylprop-2-enoate exhibit varying degrees of effectiveness against different cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 4-formylphenyl (2E)-3-phenylprop-2-enoate | K562 | 10 | |
| MCF-7 | 15 | ||
| SKLU-1 | 12 |
Research indicates that compounds with similar structures to curcumin show potent cytotoxic effects, suggesting that the presence of α,β-unsaturated systems enhances this activity. The study highlighted that the compound's IC50 values are comparable to those of established anticancer agents, indicating its potential as a therapeutic agent in oncology.
Antioxidant Activity
While some related compounds have demonstrated significant antioxidant properties, studies specifically examining 4-formylphenyl (2E)-3-phenylprop-2-enoate suggest limited antioxidant activity.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Assay Result | Reference |
|---|---|---|
| 4-formylphenyl (2E)-3-phenylprop-2-enoate | No significant activity | |
| Curcumin | High activity |
The lack of significant antioxidant activity may be attributed to structural factors that inhibit free radical scavenging capabilities. This finding emphasizes the need for further investigation into structural modifications that could enhance antioxidant properties while retaining cytotoxic efficacy.
The biological activity of 4-formylphenyl (2E)-3-phenylprop-2-enoate may be linked to its ability to induce apoptosis in cancer cells. Studies suggest that such compounds may disrupt cellular processes by affecting signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have explored the application of this compound in therapeutic contexts:
- Case Study on Cancer Treatment : A study involving a cohort of patients treated with derivatives of this compound showed promising results in tumor reduction and improved patient outcomes. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
- Case Study on Structural Modifications : Research focusing on modifying the chemical structure of related compounds revealed that certain substitutions could enhance both cytotoxic and antioxidant activities, providing insights for future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
